molecular formula C11H11BrO5 B8518947 Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Cat. No. B8518947
M. Wt: 303.11 g/mol
InChI Key: MXHJFKREKDVVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H11BrO5 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

2-(2-bromo-5-methoxy-4-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C11H11BrO5/c1-16-9-3-6(4-10(13)14)8(12)5-7(9)11(15)17-2/h3,5H,4H2,1-2H3,(H,13,14)

InChI Key

MXHJFKREKDVVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-carboxymethyl-2-methoxybenzoate 10c (12.7 g, 0.0567 mol) was dissolved in glacial AcOH (100 mL) and bromine (3.2 mL, 0.0624 mol, 1.1 eq) was added drop wise via a syringe, while maintaining the internal temperature between 20-25° C. After stirring for 4 h at RT, the AcOH was evaporated and the orange oil co-evaporated twice with toluene to give an orange solid. This material was triturated with CH2Cl2 and some of the precipitated product was removed by filtration. The rest of the product which remained in the filtrate was then concentrated, loaded on a silica gel column and eluted with 1% AcOH in EtOAc:hexane (6:4 ratio). The product was further purified by a second chromatography and re-crystallization from EtOAc:hexane to give pure methyl 5-bromo-4-carboxymethyl-2-methoxybenzoate as white solid 10d (total amount 9 g, 52% yield).
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.